
1-(4-Dimethylaminophenylsulfonyl)-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Dimethylaminophenylsulfonyl)-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a 4-dimethylaminophenylsulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Dimethylaminophenylsulfonyl)-1,2,4-triazole typically involves the reaction of 4-dimethylaminobenzenesulfonyl chloride with 1,2,4-triazole in the presence of a base. Common bases used in this reaction include triethylamine or pyridine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or under reflux conditions.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to ensure better control over reaction parameters and to increase yield and purity. The use of automated systems can also help in scaling up the production while maintaining consistency and quality.
化学反応の分析
Types of Reactions
1-(4-Dimethylaminophenylsulfonyl)-1,2,4-triazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
科学的研究の応用
1-(4-Dimethylaminophenylsulfonyl)-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 1-(4-Dimethylaminophenylsulfonyl)-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The sulfonyl group can enhance the compound’s binding affinity to its target, while the triazole ring can participate in hydrogen bonding and other interactions.
類似化合物との比較
Similar Compounds
- 1-(4-Methylphenylsulfonyl)-1,2,4-triazole
- 1-(4-Chlorophenylsulfonyl)-1,2,4-triazole
- 1-(4-Nitrophenylsulfonyl)-1,2,4-triazole
Uniqueness
1-(4-Dimethylaminophenylsulfonyl)-1,2,4-triazole is unique due to the presence of the dimethylamino group, which can impart different electronic and steric properties compared to other similar compounds. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
特性
分子式 |
C10H12N4O2S |
|---|---|
分子量 |
252.30 g/mol |
IUPAC名 |
N,N-dimethyl-4-(1,2,4-triazol-1-ylsulfonyl)aniline |
InChI |
InChI=1S/C10H12N4O2S/c1-13(2)9-3-5-10(6-4-9)17(15,16)14-8-11-7-12-14/h3-8H,1-2H3 |
InChIキー |
HNVZHMPLEGFPEL-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)S(=O)(=O)N2C=NC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


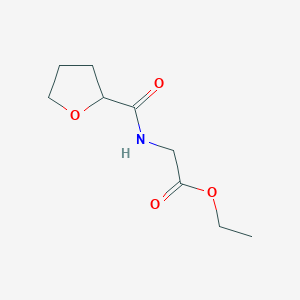


![Ethyl (E)-3-[4-[[(1R,2R)-2-Hydroxy-2-methylcyclopentyl]amino]-2-[[1-(methylsulfonyl)-4-piperidyl]amino]-5-pyrimidinyl]acrylate](/img/structure/B15338012.png)
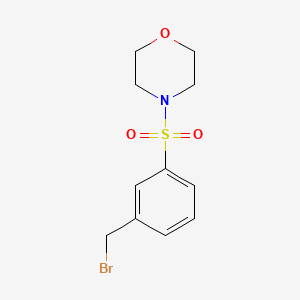
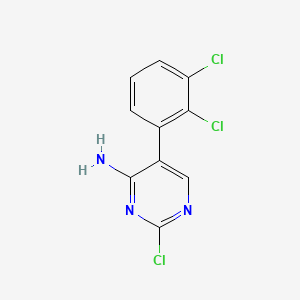
![1-[4-Methoxy-3-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B15338026.png)
![9-Methoxy-3H-benzo[f]chromen-3-one](/img/structure/B15338030.png)

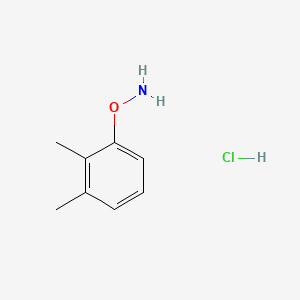


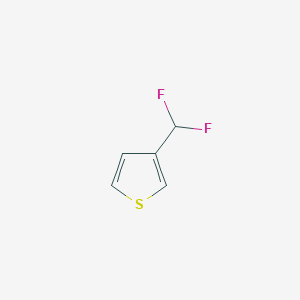
![6-Oxo-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole-7-carboxylic acid](/img/structure/B15338091.png)
